Dihidrocloruro de 2-(pirrolidin-2-ilmetil)piridina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

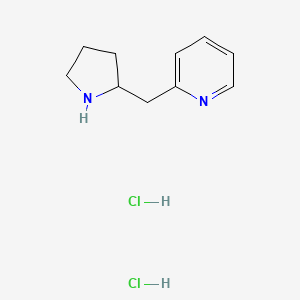

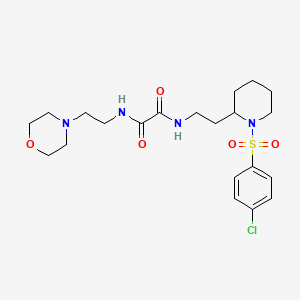

“2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 1265964-36-0 . It has a molecular weight of 235.16 and its IUPAC name is 2-(2-pyrrolidinylmethyl)pyridine dihydrochloride .

Molecular Structure Analysis

The InChI code for “2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride” is 1S/C10H14N2.2ClH/c1-2-6-11-9(4-1)8-10-5-3-7-12-10;;/h1-2,4,6,10,12H,3,5,7-8H2;2*1H .Physical And Chemical Properties Analysis

“2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride” is a powder that is stored at room temperature .Mecanismo De Acción

The mechanism of action of 2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride is not fully understood. However, it is believed to act as a Lewis base, forming a complex with a Lewis acid. This complex then participates in the desired reaction.

Biochemical and Physiological Effects:

2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in vitro and in vivo. It has also been shown to have low mutagenicity and genotoxicity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride in lab experiments is its ability to act as a chiral auxiliary, allowing for the synthesis of enantiopure compounds. Additionally, 2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride is relatively easy to synthesize and has low toxicity. However, one limitation is that 2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride is not compatible with all reaction conditions and may not be effective in certain catalytic reactions.

Direcciones Futuras

There are several future directions for the use of 2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride in scientific research. One potential application is in the synthesis of new chiral compounds for use in pharmaceuticals. Additionally, 2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride could be used in the development of new catalytic reactions. Further studies could also be conducted to better understand the mechanism of action of 2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride and its potential biochemical and physiological effects.

Conclusion:

In conclusion, 2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride is a useful compound in scientific research. Its ability to act as a chiral auxiliary and ligand make it a valuable tool in asymmetric synthesis and catalytic reactions. While its mechanism of action and biochemical effects are not fully understood, it has been shown to have low toxicity and mutagenicity. Future research could lead to new applications for 2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride in the development of chiral compounds and catalytic reactions.

Métodos De Síntesis

The synthesis of 2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride involves the reaction of 2-bromomethylpyridine with pyrrolidine in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of 2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride. The yield of this synthesis method is typically around 70%.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

El anillo de pirrolidina, que es parte del compuesto “Dihidrocloruro de 2-(pirrolidin-2-ilmetil)piridina”, es ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El interés en este andamiaje saturado se ve reforzado por la posibilidad de explorar eficientemente el espacio farmacoforo debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .

Síntesis de moléculas bioactivas

Se han reportado moléculas bioactivas con selectividad de blanco caracterizadas por el anillo de pirrolidina y sus derivados, incluyendo pirrolizinas, pirrolidin-2-ona, pirrolidin-2,5-dionas y prolinol . También se investiga la relación estructura-actividad (SAR) de los compuestos estudiados .

Actividad antifibrótica

Se diseñó, sintetizó y evaluó la actividad biológica de una serie de nuevos derivados de 2-(piridin-2-il)pirimidina contra células estelares hepáticas de rata inmortalizadas (HSC-T6) . Se encontró que algunos de estos compuestos presentaban mejores actividades antifibróticas que Pirfenidona y Bipy55′DC .

Síntesis de pirrolo[1,2-a]pirimidinas

Las pirrolo[1,2-a]pirimidinas se sintetizan como aplicaciones sintéticas de los NH-pirroles . Estas pirrolo[1,2-a]pirimidinas exhiben propiedades inesperadas de mejora de la emisión inducida por agregación (AIEE) dependientes del tiempo .

Diseño de nuevos compuestos de pirrolidina

El anillo de pirrolidina se utiliza en el diseño de nuevos compuestos de pirrolidina con diferentes perfiles biológicos . Los diferentes estereoisómeros y la orientación espacial de los sustituyentes pueden conducir a un perfil biológico diferente de los candidatos a fármacos .

Síntesis de nuevos compuestos heterocíclicos

Para preparar bibliotecas de nuevos compuestos heterocíclicos con posibles actividades biológicas, se diseñó y sintetizó una serie de nuevos derivados de 2-(piridin-2-il)pirimidina .

Safety and Hazards

The compound has been classified under GHS07 and has a signal word of "Warning" . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-(pyrrolidin-2-ylmethyl)pyridine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-2-6-11-9(4-1)8-10-5-3-7-12-10;;/h1-2,4,6,10,12H,3,5,7-8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQUFVKDHAJKKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC=CC=N2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265964-36-0 |

Source

|

| Record name | 2-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-tert-butyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2385122.png)

![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2385132.png)

![N-tert-butyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2385134.png)

![1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2385136.png)